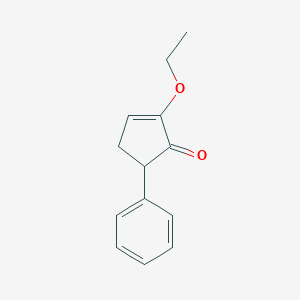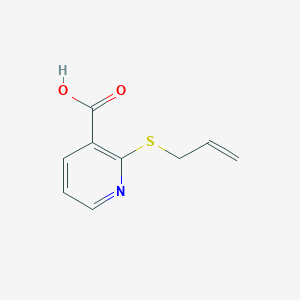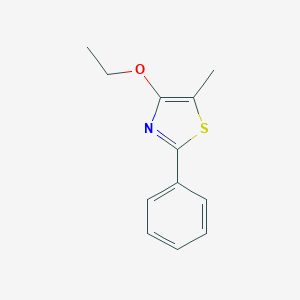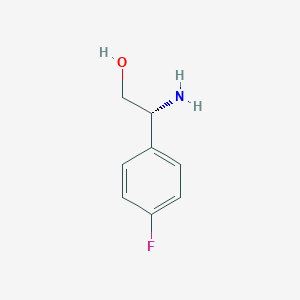
(R)-2-氨基-2-(4-氟苯基)乙醇
描述
®-2-Amino-2-(4-fluorophenyl)ethanol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon, which is also bonded to a 4-fluorophenyl group. The presence of the chiral center makes this compound an important intermediate in the synthesis of various enantiomerically pure pharmaceuticals and other biologically active compounds.
科学研究应用
®-2-Amino-2-(4-fluorophenyl)ethanol has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of enantiomerically pure compounds. In biology, it serves as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. In medicine, this compound is utilized in the development of drugs targeting specific receptors and enzymes. Additionally, it has applications in the production of materials with unique optical and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(4-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the enantioselective reduction of 1-(4-fluorophenyl)ethanone using biocatalysts such as Petroselinum crispum cells. This method allows for the production of the ®-enantiomer with moderate yields and optical purities . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .
Industrial Production Methods: Industrial production of ®-2-Amino-2-(4-fluorophenyl)ethanol typically involves the optimization of biocatalytic processes to achieve higher yields and enantioselectivities. The use of microbial reduction processes and the selection of appropriate biocatalysts are crucial for large-scale production. Additionally, advancements in catalytic systems and reaction conditions have contributed to the efficient industrial synthesis of this compound .
化学反应分析
Types of Reactions: ®-2-Amino-2-(4-fluorophenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can yield different alcohols or amines. Substitution reactions involving the amino or hydroxyl groups can lead to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of ®-2-Amino-2-(4-fluorophenyl)ethanol include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Catalysts such as palladium and nickel are often employed in hydrogenation reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired selectivity and yield .
Major Products: The major products formed from the reactions of ®-2-Amino-2-(4-fluorophenyl)ethanol depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce 4-fluorophenylacetone, while reduction reactions can yield various chiral alcohols or amines. Substitution reactions can lead to the formation of different substituted phenyl derivatives .
作用机制
The mechanism of action of ®-2-Amino-2-(4-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its chiral nature allows for selective binding to specific enzymes and receptors, leading to distinct biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
®-2-Amino-2-(4-fluorophenyl)ethanol can be compared with other similar compounds, such as (S)-2-Amino-2-(4-fluorophenyl)ethanol and 2-Amino-2-(4-chlorophenyl)ethanol. These compounds share similar structural features but differ in their chiral configuration or substituents on the phenyl ring. The unique properties of ®-2-Amino-2-(4-fluorophenyl)ethanol, such as its specific enantiomeric form and the presence of a fluorine atom, contribute to its distinct reactivity and biological activity .
Conclusion
®-2-Amino-2-(4-fluorophenyl)ethanol is a versatile compound with significant applications in various scientific fields. Its unique chiral structure and reactivity make it an important intermediate in the synthesis of enantiomerically pure compounds and biologically active molecules. The compound’s diverse chemical reactions and interactions with molecular targets highlight its potential in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
(2R)-2-amino-2-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQPEYLZIUEVIA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441981 | |
| Record name | (R)-2-Amino-2-(4-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174770-74-2 | |
| Record name | (R)-2-Amino-2-(4-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


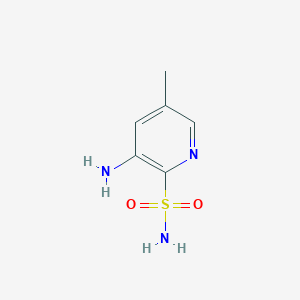
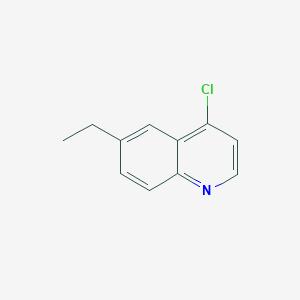
![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)
![(3aS,6aR)-5-fluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione](/img/structure/B68816.png)
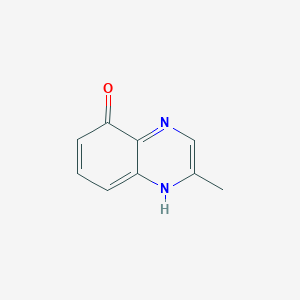
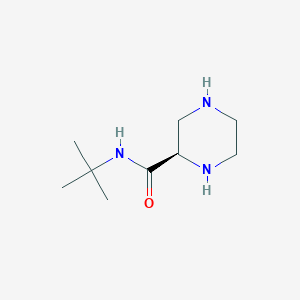
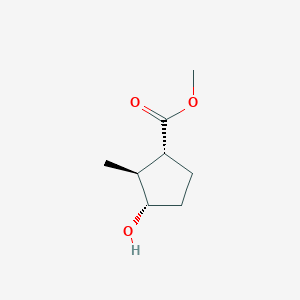
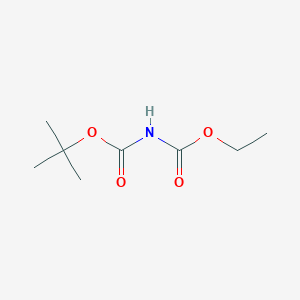
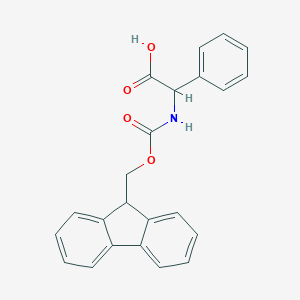
![Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)-](/img/structure/B68830.png)
